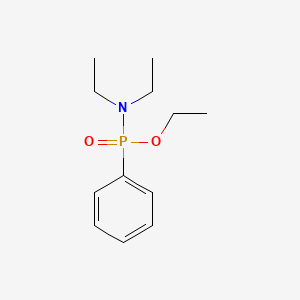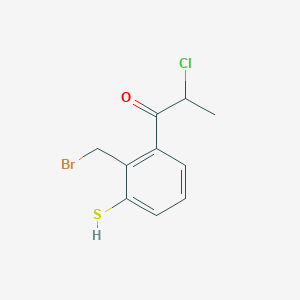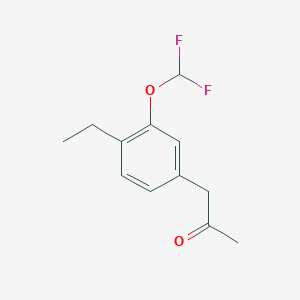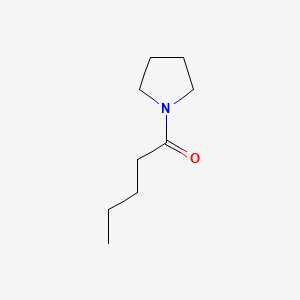
Pyrrolidine, 1-valeryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-valeryl- is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility in medicinal chemistry and their presence in various bioactive molecules. The compound Pyrrolidine, 1-valeryl- is characterized by the presence of a valeryl group attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-valeryl- can be achieved through various synthetic routes. One common method involves the acylation of pyrrolidine with valeryl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of Pyrrolidine, 1-valeryl- may involve the continuous flow synthesis method, where pyrrolidine and valeryl chloride are reacted in a flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium or nickel can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-valeryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of Pyrrolidine, 1-valeryl- can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the valeryl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides of Pyrrolidine, 1-valeryl-.
Reduction: Secondary amines.
Substitution: Pyrrolidine derivatives with different functional groups.
Scientific Research Applications
Pyrrolidine, 1-valeryl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolidine, 1-valeryl- derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-valeryl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways depend on the specific application and the structure of the Pyrrolidine, 1-valeryl- derivative being studied.
Comparison with Similar Compounds
Pyrrolidine, 1-valeryl- can be compared with other similar compounds such as:
Pyrrolidine: The parent compound without the valeryl group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidine, 1-valeryl- is unique due to the presence of the valeryl group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrrolidine derivatives.
Properties
CAS No. |
4419-57-2 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-9(11)10-7-4-5-8-10/h2-8H2,1H3 |
InChI Key |
MWRDLBOZBMQUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


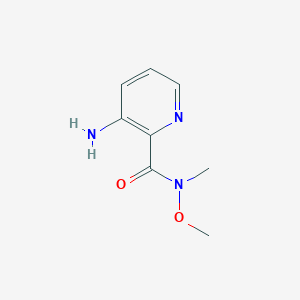

![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
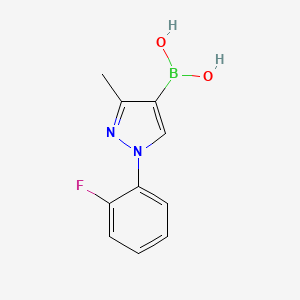
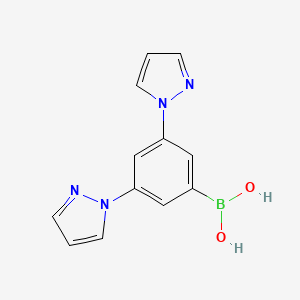

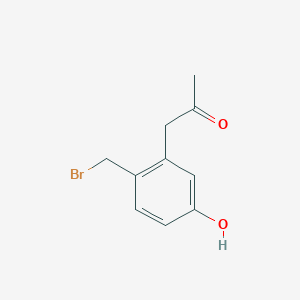
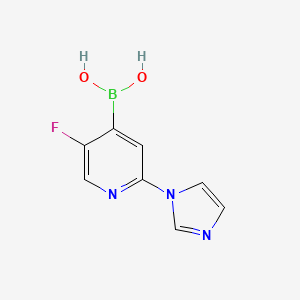


![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
